Fmoc-his(mmt)-oh

Overview

Description

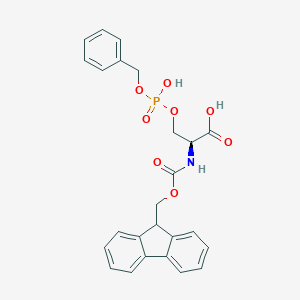

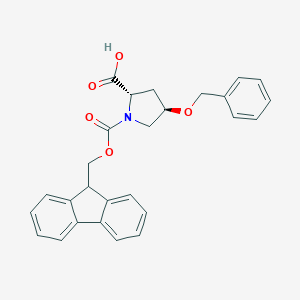

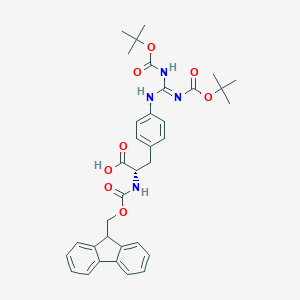

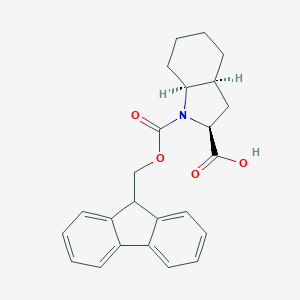

Fmoc-His(MMt)-OH is a derivative of the amino acid histidine . It is used in research and not for medicinal or household use .

Synthesis Analysis

This compound is used in the preparation of peptides. The synthesis involves the coupling of amino acid monomers, and the development of protecting group strategies for relevant amino acids .Molecular Structure Analysis

The molecular formula of this compound is C41H35N3O5 . Its molecular weight is 649.73 g/mol . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methoxytrityl (MMt) group .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline substance . . The compound should be stored in a sealed, cool, and dry condition .Scientific Research Applications

1. Synthesis of Polyamide Nucleic Acids (PNAs)

Fmoc-his(mmt)-oh is used in the synthesis of polyamide nucleic acids (PNAs). The use of 4-Methoxyphenyldiphenylmethyl (Mmt) protecting groups for the exocyclic amino function of nucleobases enhances monomer solubility and allows final deprotection by mild acid treatment, exemplified by the synthesis of heptameric and octameric PNAs (Breipohl et al., 1996).

2. Peptide Synthesis

The compound is employed in peptide synthesis. For instance, the solid-phase peptide synthesis of megainin I on 2-chlorotrityl resin utilized this compound, demonstrating its suitability for peptide synthesis due to its stability against base and quantitative removal under mild conditions (Barlos et al., 1991).

3. Preparation of Branched and Cyclic Peptides

This compound is used in preparing branched and cyclic peptides or modifying peptides with dye labels, biotin, or functional groups. Its acid labile nature makes it a useful building block in such syntheses (Tong & Hong, 2001).

4. Solid-Phase Peptide Synthesis

Its application in solid-phase peptide synthesis (SPPS) is notable. For instance, in synthesizing Tyr1-somatostatin on 2-chlorotrityl resin, Fmoc-Cys(Mmt)-OH was used, showcasing its considerable acid lability and effectiveness in SPPS (Barlos et al., 2009).

5. Synthesis of Peptide Crosslinkers

In preparing peptide crosslinkers for biomimetic scaffolds in tissue engineering, this compound has been used. It enables the synthesis of peptides with reactive groups for grafting (He & Jabbari, 2006).

6. Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates

It plays a role in assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for the attachment of cytotoxic molecules or radiotracers. This method has applications in cancer diagnostics and imaging (Sengupta et al., 2018).

Safety and Hazards

Fmoc-His(MMt)-OH should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Fmoc-His(MMt)-OH has potential applications in the field of peptide drug discovery. It can be used in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides, which offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Mechanism of Action

Target of Action

Fmoc-his(mmt)-oh, a modified amino acid, primarily targets the process of peptide synthesis . It is used as a building block in the design of novel enzymes and vaccines . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This is driven by hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of peptides. The compound plays a significant role in the self-assembly of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . This self-assembly process is crucial for the fabrication of functional materials .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the self-assembly of peptides. This results in the formation of functional materials with potential applications related to cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic properties .

Biochemical Analysis

Biochemical Properties

Fmoc-His(Mmt)-OH, like other Fmoc-modified amino acids, has unique self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc group promote the association of building blocks . This property is crucial in biochemical reactions, particularly in the synthesis of peptides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide bond formation during peptide synthesis . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to extend .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed during the peptide synthesis process. The Fmoc group is stable until it is intentionally removed, allowing for controlled peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process .

Transport and Distribution

In the context of peptide synthesis, this compound is attached to a solid-phase resin, limiting its distribution within a reaction solution .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXYQHDPFNGLFW-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568887 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133367-33-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Fmoc-His(Mmt)-OH particularly useful in peptide synthesis?

A1: this compound is a derivative of the amino acid histidine, specifically designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the presence of two protecting groups:

- Mmt (4-Methoxytrityl): This group selectively protects the imidazole side chain of histidine. Importantly, the Mmt group exhibits high sensitivity to acidic conditions, allowing for its removal under very mild acidic conditions that will not affect other commonly used protecting groups in peptide synthesis [, ].

Q2: Are there any other advantages of using this compound in peptide synthesis?

A2: Yes, besides its orthogonal protecting group strategy, this compound offers additional advantages:

- High Acid Sensitivity: The Mmt group can be cleaved under very mild acidic conditions, minimizing side reactions and racemization, which are critical considerations in peptide synthesis [, ].

- Improved Purity: The use of this compound can lead to peptides with higher purity due to the cleaner removal of the Mmt group compared to other protecting groups [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.